ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate Precursor to Repaglinide metabolites.

Brand Name: Vulcanchem
CAS No.: 1286972-50-6
VCID: VC0131838
InChI: InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC
Molecular Formula: C29H40N2O5
Molecular Weight: 496.648

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

CAS No.: 1286972-50-6

Cat. No.: VC0131838

Molecular Formula: C29H40N2O5

Molecular Weight: 496.648

* For research use only. Not for human or veterinary use.

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate - 1286972-50-6

Specification

CAS No. 1286972-50-6
Molecular Formula C29H40N2O5
Molecular Weight 496.648
IUPAC Name ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Standard InChI InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
Standard InChI Key MQKJIODGPALHCU-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC

Introduction

Chemical Identity and Properties

Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a specialized organic compound primarily used in pharmaceutical research. As a precursor to Repaglinide metabolites, this compound plays a significant role in medicinal chemistry studies focused on anti-diabetic medications. The compound features a complex chemical structure with multiple functional groups, including an ethyl ester, ethoxy group, amide linkage, and a hydroxylated piperidine ring system.

The following table outlines the key physicochemical properties of the compound:

PropertyValue
CAS Number1286972-50-6
Molecular FormulaC29H40N2O5
Molecular Weight496.648 g/mol
Physical StateNot specified in sources
Regulatory StatusFor research use only; not for human or veterinary use
DescriptionPrecursor to Repaglinide metabolites

The compound possesses several characteristic functional groups that contribute to its chemical behavior and potential metabolic pathways, including an ethyl ester moiety, an ethoxy substituent, an amide bond, and a hydroxylated piperidine ring.

Structural Characteristics

Chemical Structure

The molecular structure of ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate consists of a complex arrangement of aromatic and aliphatic components. The compound contains a benzoate group with an ethoxy substituent, linked through a methylene carbonyl bridge to an amide nitrogen. This amide nitrogen connects to a methylbutyl chain, which in turn is connected to a phenyl ring that bears a 3-hydroxypiperidin-1-yl substituent.

Structural Identifiers

For precise identification in chemical databases and literature, the compound can be referenced using the following standardized structural identifiers:

Identifier TypeCode
Standard InChIInChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
Standard InChIKeyMQKJIODGPALHCU-UHFFFAOYSA-N
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC
PubChem Compound ID71749327

These identifiers allow for unambiguous identification of the compound across different chemical databases and research publications.

Relationship to Repaglinide

The compound ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate serves as a precursor to Repaglinide metabolites, indicating its importance in understanding the metabolic pathways of this anti-diabetic medication. Repaglinide is a meglitinide-class oral anti-diabetic agent used in the treatment of type 2 diabetes.

Comparison with Related Compounds

The compound shares structural similarities with several related substances, particularly:

  • 3'-Hydroxy Repaglinide (2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid) - CAS: 874908-14-2, which differs by having a carboxylic acid group instead of an ethyl ester group .

  • Repaglinide ethyl ester ((S)-Ethyl 2-ethoxy-4-(2-(((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate) - CAS: 147770-06-7, which differs by lacking the hydroxyl group on the piperidine ring .

The following table highlights the key structural differences between these compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoateC29H40N2O5496.648 g/molContains both ethyl ester and 3-hydroxypiperidine groups
3'-Hydroxy RepaglinideC27H36N2O5468.6 g/molContains carboxylic acid instead of ethyl ester
Repaglinide ethyl esterC29H40N2O4480.64 g/molLacks hydroxyl group on piperidine ring

These structural differences may significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds, affecting their metabolism, distribution, and biological activity .

Research Applications

Metabolite Studies

The primary application of ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is in the study of Repaglinide metabolites. As a precursor compound, it plays a crucial role in metabolic pathway research, helping scientists understand how Repaglinide is processed in the body. This information is valuable for drug development, optimization, and safety assessment.

Pharmaceutical Research

The compound's designation as "for research use only" indicates its application in laboratory settings for pharmaceutical research. Such research may involve:

  • Metabolite identification and characterization

  • Pharmacokinetic studies

  • Structure-activity relationship investigations

  • Drug metabolism and disposition research

Understanding these aspects is crucial for developing safer and more effective medications with improved therapeutic profiles.

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